Catalytic Sulfoxidation Reactivity vs. Diphenyl & Methyl Phenyl Sulfides
In H2O2-mediated sulfoxidation catalyzed by W-, V-, and Mo-containing layered double hydroxides, benzyl phenyl sulfide exhibits an intermediate reactivity ranking. The observed order of conversion was benzothiophene < dibenzothiophene < diphenyl sulfide < benzyl phenyl sulfide < methyl phenyl sulfide, which correlates with substrate nucleophilicity [1]. A separate study using a peroxo-dimolybdate catalyst reported turnover frequencies (TOF) of 240 h⁻¹ for benzyl phenyl sulfide, 550 h⁻¹ for methyl phenyl sulfide, and 740 h⁻¹ for 4-bromo thioanisole [2]. This places benzyl phenyl sulfide between diaryl and alkyl aryl sulfides in terms of catalytic turnover.
| Evidence Dimension | Relative catalytic oxidation reactivity order and turnover frequency |
|---|---|
| Target Compound Data | Ranked 4th out of 5 sulfides in reactivity series; TOF = 240 h⁻¹ |
| Comparator Or Baseline | Diphenyl sulfide (ranked 3rd, lower reactivity); Methyl phenyl sulfide (ranked 5th, higher reactivity; TOF = 550 h⁻¹) |
| Quantified Difference | Benzyl phenyl sulfide reactivity > diphenyl sulfide; benzyl phenyl sulfide reactivity < methyl phenyl sulfide (TOF difference: -310 h⁻¹ vs. methyl phenyl sulfide) |
| Conditions | Oxidation with H2O2 at 40°C and atmospheric pressure using W-, V-, Mo-containing LDH catalysts in the first study; oxygenation with peroxo-dimolybdate catalyst in the second study |
Why This Matters
This intermediate reactivity is essential for processes requiring controlled oxidation rates where diaryl sulfides are too sluggish and alkyl aryl sulfides are too reactive, enabling more precise process optimization and higher sulfoxide yield predictability.
- [1] Maciuca AL, Ciocan CE, Dumitriu E, et al. V-, Mo- and W-containing layered double hydroxides as effective catalysts for mild oxidation of thioethers and thiophenes with H2O2. Catalysis Today. 2008;138(1-2):33-37. View Source
- [2] Peroxo-dimolybdate catalyst for the oxygenation of organic sulfides by hydrogen peroxide. (TOF data for benzyl phenyl sulfide, methyl phenyl sulfide, and 4-bromo thioanisole). View Source
